molecular formula C11H13N5O2 B6041440 N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

Cat. No.: B6041440
M. Wt: 247.25 g/mol
InChI Key: HZEFFBXFNUODGP-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is an organic compound with a complex structure that includes a methoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the reaction of 2-methoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the coupling of the tetrazole derivative with a suitable amine to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can lead to the modulation of various biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-HYDROXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE
  • N-(2-CHLOROPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE
  • N-(2-FLUOROPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

Uniqueness

N-(2-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-18-10-5-3-2-4-9(10)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFFBXFNUODGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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